molecular formula C14H16N4O3S B12237365 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide

6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide

Cat. No.: B12237365
M. Wt: 320.37 g/mol
InChI Key: QEUDSHPRNHOUFI-UHFFFAOYSA-N
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Description

6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position, a carboxamide group at the 4-position, and a sulfamoylphenylmethyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 6-position of the pyrimidine ring through an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Sulfamoylphenylmethyl Group: The sulfamoylphenylmethyl group can be attached to the pyrimidine ring through a nucleophilic substitution reaction using a suitable sulfamoylphenylmethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced at the 4-position of the pyrimidine ring through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenylmethyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing its normal function in regulating pH and ion balance in cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C14H16N4O3S/c1-2-11-7-13(18-9-17-11)14(19)16-8-10-3-5-12(6-4-10)22(15,20)21/h3-7,9H,2,8H2,1H3,(H,16,19)(H2,15,20,21)

InChI Key

QEUDSHPRNHOUFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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